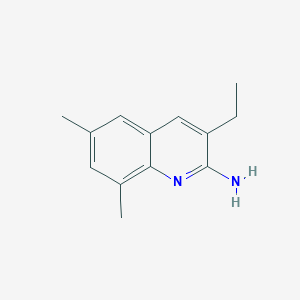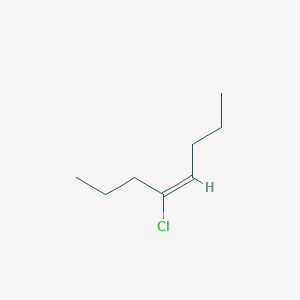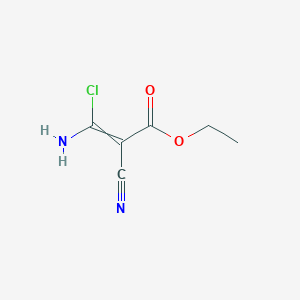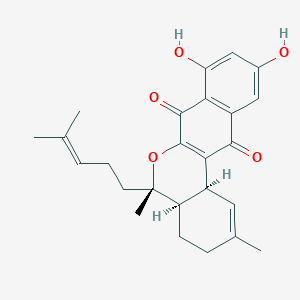![molecular formula C10H12N4O6 B14140253 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one CAS No. 5169-94-8](/img/structure/B14140253.png)
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one is a complex organic compound known for its unique structure and significant biological activities. It is a derivative of purine, a fundamental component of nucleic acids, and is characterized by the presence of a hydroxyl group at the 1-position and a dihydroxy oxolan ring attached to the purine base.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one typically involves the condensation of a purine derivative with a sugar moiety. One common method is the reaction of guanine with a protected ribose derivative, followed by deprotection to yield the target compound. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound through their metabolic pathways, which are then extracted and purified using chromatographic techniques.
化学反応の分析
Types of Reactions
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.
科学的研究の応用
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of 9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one involves its interaction with nucleic acids. It can inhibit the synthesis of DNA and RNA by incorporating into the growing nucleic acid chains, leading to chain termination. This property makes it a potent antiviral and anticancer agent. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of viruses and cancer cells.
類似化合物との比較
Similar Compounds
Guanosine: Similar in structure but lacks the hydroxyl group at the 1-position.
Adenosine: Another purine derivative with different functional groups.
Inosine: Contains a hypoxanthine base instead of the hydroxypurinone base.
Uniqueness
9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one is unique due to its specific hydroxylation pattern and its ability to interfere with nucleic acid synthesis. This makes it particularly valuable in antiviral and anticancer research, where it can be used to develop new therapeutic agents.
特性
CAS番号 |
5169-94-8 |
|---|---|
分子式 |
C10H12N4O6 |
分子量 |
284.23 g/mol |
IUPAC名 |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one |
InChI |
InChI=1S/C10H12N4O6/c15-1-4-6(16)7(17)10(20-4)13-2-11-5-8(13)12-3-14(19)9(5)18/h2-4,6-7,10,15-17,19H,1H2 |
InChIキー |
LAZOMKOHUOJFCZ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)

![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)

